2-Bromo-2-methyl-3-pentanone

Description

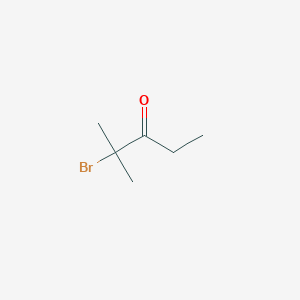

Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO |

|---|---|

Molecular Weight |

179.05 g/mol |

IUPAC Name |

2-bromo-2-methylpentan-3-one |

InChI |

InChI=1S/C6H11BrO/c1-4-5(8)6(2,3)7/h4H2,1-3H3 |

InChI Key |

HCAMMTRDWIXINT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)(C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 2 Methyl 3 Pentanone and Analogous Alpha Bromoketones

Direct Halogenation Strategies

Direct α-halogenation of ketones is a fundamental transformation that can be performed under acidic or basic conditions using an elemental halogen. wikipedia.org This method allows for the selective introduction of chlorine, bromine, or iodine at the alpha position of a ketone. wikipedia.org

Regioselective Alpha-Bromination via Enolization Processes

The regioselectivity of α-halogenation of an unsymmetrical ketone is dictated by the reaction conditions, which influence the formation of either the kinetic or thermodynamic enol or enolate intermediate. wikipedia.orgstackexchange.com In the case of 2-methyl-3-pentanone (B165389), bromination at the C2 position yields 2-bromo-2-methyl-3-pentanone, while bromination at the C4 position would result in 4-bromo-2-methyl-3-pentanone.

N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of carbonyl compounds. nih.govorganic-chemistry.org It serves as a convenient and solid source of electrophilic bromine, offering advantages over the direct use of hazardous liquid bromine. masterorganicchemistry.com The reaction can be catalyzed by acids or initiated by radicals. wikipedia.org For instance, ketones can be smoothly reacted with NBS in the presence of a catalytic amount of p-toluenesulfonic acid to yield α-bromoketones. scirp.org Research has also demonstrated efficient and regioselective α-bromination of various aralkyl ketones using NBS in the presence of catalysts like Montmorillonite K-10 clay or under solvent-free microwave irradiation. tandfonline.comresearchgate.net

The use of NBS for the α-bromination of carbonyl derivatives can proceed through an acid-catalyzed pathway. wikipedia.org For example, hexanoyl chloride can be effectively brominated at the alpha-position using NBS with acid catalysis. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and minimal side products. wikipedia.org

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Acidic Al2O3 | Methanol, reflux | High yield of α-brominated product, short reaction time (10-15 min). | nih.gov |

| Montmorillonite K-10 | Methanol, 60–65 °C | Good yields, simple workup, reusable catalyst. | tandfonline.com |

| None (Microwave) | Solvent-free | Excellent yield, very short reaction time, environmentally friendly. | researchgate.net |

The regiochemical outcome of the α-halogenation of an unsymmetrical ketone is dependent on which enol or enolate is formed. udel.edu

Thermodynamic Control: Under acidic conditions, the halogenation process is typically under thermodynamic control, favoring the formation of the more stable, more substituted enol. stackexchange.comchemistrysteps.com This is because the reaction is reversible, allowing for equilibration to the most stable intermediate. stackexchange.comudel.edu Consequently, for a ketone like 2-methyl-3-pentanone, acid-catalyzed bromination would be expected to yield primarily this compound, as this arises from the more substituted enol. chemistrysteps.com

Kinetic Control: In contrast, under basic conditions, the reaction is often under kinetic control. stackexchange.com The rate-determining step is the removal of an α-proton by the base. stackexchange.com The proton on the less sterically hindered carbon is removed more rapidly, leading to the formation of the kinetic enolate. udel.edu Therefore, base-promoted halogenation of an unsymmetrical ketone generally occurs at the less substituted position. wikipedia.org Using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures further favors the formation of the kinetic enolate. udel.edumasterorganicchemistry.com

| Control Type | Conditions | Intermediate Favored | Product | Reference |

|---|---|---|---|---|

| Thermodynamic | Weaker bases (e.g., alkoxides), higher temperatures, protic solvents. | More substituted, more stable enolate. | Halogenation at the more substituted α-carbon. | stackexchange.comudel.edumasterorganicchemistry.com |

| Kinetic | Strong, hindered bases (e.g., LDA), low temperatures. | Less substituted, less stable but more rapidly formed enolate. | Halogenation at the less substituted α-carbon. | udel.edumasterorganicchemistry.com |

Challenges in Selectivity and Minimizing Polyhalogenation

A significant challenge in the α-bromination of ketones is achieving high selectivity for monobromination and avoiding the formation of polyhalogenated byproducts. semanticscholar.org

Under acidic conditions, the introduction of a halogen atom deactivates the carbonyl group, making the protonation of the oxygen less favorable and thus slowing down subsequent halogenations. wikipedia.orgorganicchemistrytutor.com This generally allows for the isolation of the monohalogenated product. wikipedia.org

However, under basic conditions, the situation is reversed. The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-protons, making them more susceptible to deprotonation. wikipedia.orgchemistrysteps.com This accelerates subsequent halogenations, often leading to polyhalogenated products. wikipedia.orgchemistrysteps.com In the case of methyl ketones, this can lead to the haloform reaction. wikipedia.org Controlling the stoichiometry is often insufficient to prevent polyhalogenation in basic media. wikipedia.org

Indirect Synthetic Pathways

To overcome the challenges of regioselectivity associated with direct halogenation, indirect methods involving pre-formed enol derivatives have been developed.

Approaches Involving Enol Borinates for Stereoselective Halogenation

One effective indirect method involves the use of enol borinates. These intermediates can be prepared with high regiochemical control and subsequently reacted with a halogenating agent to produce the desired α-haloketone. cdnsciencepub.com Enol borinates can be synthesized from the reaction of organoboranes with diazoketones. cdnsciencepub.com The resulting enol borinate then reacts with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield the corresponding α-haloketone. cdnsciencepub.com

This method offers a significant advantage in that it allows for the unambiguous synthesis of either the more or less substituted α-haloketone, depending on the choice of starting materials for the enol borinate synthesis. cdnsciencepub.com For example, the reaction of the enol borinate derived from trihexylborane (B75710) and diazomethyl isopropyl ketone with NBS provides 4-bromo-2-methyl-3-decanone in good yield, with no evidence of the isomeric product. cdnsciencepub.com This approach has also been successfully applied to the synthesis of α-haloesters. cdnsciencepub.com The stereoselective enolboration of ketones can be achieved using various R₂BX/Et₃N reagents, where the leaving group (X) on the boron plays a crucial role in controlling the enolate geometry. dtic.mil

Precursor Design and Functional Group Interconversion Strategies

The design of a synthetic route to this compound hinges on the strategic selection of precursors and the application of functional group interconversion (FGI) to control the reaction's outcome. The most direct precursor is the corresponding ketone, 2-methyl-3-pentanone. However, direct bromination of unsymmetrical ketones can be problematic, often yielding a mixture of isomeric products due to the potential for halogenation at different α-positions. cdnsciencepub.com For 2-methyl-3-pentanone, bromination can occur at the tertiary C2 position or the secondary C4 position.

To overcome these challenges, synthetic strategies often involve the preparation of the ketone precursor from molecules with different functional groups or the use of intermediates that direct the regioselectivity of the bromination step.

Functional Group Interconversion in Precursor Synthesis:

From Alcohols: A common and straightforward method to obtain the ketone precursor is the oxidation of the corresponding secondary alcohol, 2-methyl-3-pentanol (B165387). study.com This transformation can be achieved using various oxidizing agents. Furthermore, efficient one-pot methods have been developed to convert secondary alcohols directly into α-bromoketones using reagents such as ammonium (B1175870) bromide and oxone, which proceeds through the oxidation of the alcohol to an in-situ generated ketone, followed by oxidative bromination. rsc.org

From Alkenes: Alkenes serve as versatile precursors for ketones. For instance, 2-methyl-2-pentene (B165383) can be converted to 2-methyl-3-pentanol via an anti-Markovnikov hydration reaction, such as hydroboration-oxidation. study.com The resulting alcohol is then oxidized to the target ketone. study.com Direct conversion of olefins into α-bromo ketones is also possible, utilizing systems like o-iodoxybenzoic acid (IBX) in combination with tetraethylammonium (B1195904) bromide. organic-chemistry.org

Strategies for Regiocontrolled Bromination:

To ensure the bromine atom is added specifically to the C2 position of 2-methyl-3-pentanone, chemists employ methods that avoid the direct bromination of the simple ketone.

Enol Derivatives: The formation of an enol or enolate intermediate is a key step in the α-halogenation of ketones. mdpi.com By preparing a specific enol derivative beforehand, the position of the subsequent bromination can be precisely controlled. The reaction of enol borinates with N-bromosuccinimide (NBS) is a powerful method for the unequivocal, regiospecific synthesis of α-bromoketones, circumventing the formation of positional isomers. cdnsciencepub.com

Ketal Protection: Another strategy involves the conversion of the ketone to a ketal, such as a dioxolane or a dimethyl ketal. The bromination of these unsymmetrical ketals often shows a preference for substitution at the less-substituted carbon atom, providing an effective route to the desired α-bromo ketone isomer after hydrolysis of the ketal. orgsyn.org

Multi-step Syntheses from Simpler Aliphatic Ketones or Halides

Multi-step synthesis provides a robust framework for constructing this compound from readily available and simpler starting materials like aliphatic alkanes and halides. These pathways allow for precise control over the molecular architecture through a sequence of reliable reactions.

Synthesis from an Aliphatic Alkane:

A well-defined pathway to 2-methyl-3-pentanone, the direct precursor, starts from the simple alkane 2-methylpentane (B89812). study.com The final step would be the selective bromination at the tertiary alpha-carbon.

Free-Radical Bromination: The synthesis begins with the bromination of 2-methylpentane using bromine and UV light. This reaction proceeds via a free-radical mechanism to preferentially form the most stable tertiary alkyl halide, 2-bromo-2-methylpentane. study.com

Elimination: The resulting alkyl halide undergoes an E2 elimination reaction when treated with a strong, non-nucleophilic base like sodium methoxide (B1231860) in methanol, yielding the alkene 2-methyl-2-pentene. study.com

Hydroboration-Oxidation: The alkene is then subjected to hydroboration-oxidation. This two-step process achieves an anti-Markovnikov hydration of the double bond, selectively producing the secondary alcohol 2-methyl-3-pentanol. study.com

Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 2-methyl-3-pentanone, using a suitable oxidizing agent such as chromic acid. study.com

α-Bromination: The final step is the regioselective bromination of 2-methyl-3-pentanone. Under acidic conditions, the reaction proceeds through an enol intermediate, and bromination typically occurs at the more substituted α-carbon, which in this case is the tertiary C2 position, to yield this compound.

Table 1: Multi-step Synthesis of this compound from 2-Methylpentane

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Methylpentane | Br₂, UV light | 2-Bromo-2-methylpentane | Free-Radical Halogenation |

| 2 | 2-Bromo-2-methylpentane | NaOCH₃, CH₃OH | 2-Methyl-2-pentene | E2 Elimination |

| 3 | 2-Methyl-2-pentene | 1. BH₃·THF2. H₂O₂, NaOH | 2-Methyl-3-pentanol | Hydroboration-Oxidation |

| 4 | 2-Methyl-3-pentanol | H₂CrO₄ | 2-Methyl-3-pentanone | Oxidation |

| 5 | 2-Methyl-3-pentanone | Br₂, H⁺ | This compound | α-Bromination |

Synthesis via Regiospecific Halogenation of Enol Borinates:

An alternative and highly specific method avoids the potential for isomeric mixtures by using an organoborane-based approach to generate the α-bromoketone directly and unambiguously. cdnsciencepub.com

Organoborane Formation: An organoborane, such as trihexylborane, is prepared via the hydroboration of an appropriate olefin (e.g., 1-hexene). cdnsciencepub.com

Enol Borinate Generation: The trialkylborane is reacted with a diazoketone. For example, the reaction between trihexylborane and diazomethyl isopropyl ketone generates a specific enol borinate intermediate. cdnsciencepub.com

Regiospecific Bromination: The enol borinate is then treated with an electrophilic bromine source like N-bromosuccinimide (NBS) at low temperatures. This results in the formation of the α-bromoketone with high regioselectivity, as the bromine atom adds to the carbon atom defined by the structure of the enol borinate. cdnsciencepub.com This method is particularly valuable for preparing α-bromoketones that are difficult to obtain in pure form through other bromination techniques. tandfonline.com

Table 2: Regiospecific Synthesis of an Analogous α-Bromoketone via Enol Borinate

| Step | Starting Materials | Reagents | Intermediate/Product | Reaction Type |

| 1 | 1-Hexene | BH₃·THF | Trihexylborane | Hydroboration |

| 2 | Trihexylborane, Diazomethyl isopropyl ketone | THF | Enol Borinate Intermediate | Boron Enolate Formation |

| 3 | Enol Borinate Intermediate | N-Bromosuccinimide (NBS) | 4-Bromo-2-methyl-3-decanone | Electrophilic Bromination |

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of 2-Bromo-2-methyl-3-pentanone in solution. The presence of a chiral center at the second carbon atom and the steric and electronic effects of the bromine atom and the carbonyl group give rise to complex and informative NMR spectra.

Elucidation of Magnetic Nonequivalence in Methylene (B1212753) Protons

In the structure of this compound, the ethyl group attached to the carbonyl carbon contains a methylene group (-CH2-). Due to the presence of the adjacent chiral center at C2, the two protons of this methylene group are diastereotopic. This diastereotopicity makes them magnetically nonequivalent, meaning they will have different chemical shifts in the ¹H NMR spectrum.

This nonequivalence arises because the two methylene protons have a different spatial relationship to the chiral center and its substituents (bromine, methyl group). Consequently, they experience different local magnetic fields and resonate at slightly different frequencies. This typically results in a more complex splitting pattern for the methylene protons than a simple quartet. Instead of a single quartet, one might observe two separate signals, each being a doublet of quartets, or a more complex multiplet, depending on the coupling constants with the adjacent methyl protons and potentially with each other (geminal coupling).

Determination of Preferred Rotational Conformations

The rotational conformation around the C2-C3 single bond in α-haloketones is a subject of significant interest. Studies on similar α-haloketones have shown that there is often a preferred conformation in solution. nih.gov For this compound, the molecule is expected to exist predominantly in a conformation where the bulky bromine atom and the carbonyl oxygen are in a cisoid or eclipsed arrangement. This preference is attributed to a combination of steric and electronic factors, including dipole-dipole interactions and hyperconjugation.

The analysis of coupling constants (J-values) between protons on adjacent carbons can provide quantitative information about the dihedral angles and thus the preferred rotational conformations. The magnitude of the vicinal coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to deduce the most stable conformation of the molecule in solution.

Application of Advanced NMR Techniques (e.g., 2D NMR) for Full Assignment

To unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. For instance, it would show a correlation between the methyl protons and the methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the direct assignment of the ¹³C signals for the methyl and methylene groups based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the C2 and C3 (carbonyl) carbons in this compound. For example, correlations would be expected between the protons of the methyl group at C2 and the carbonyl carbon at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to further confirm stereochemical assignments and provide additional evidence for the preferred rotational conformation by observing through-space interactions between protons that are close to each other in the dominant conformer.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (CH₃ of ethyl) | ~1.1 | ~8 |

| C2 (Quaternary C with Br) | - | ~60-70 |

| C3 (C=O) | - | >200 |

| C4 (CH₂ of ethyl) | ~2.8 (diastereotopic) | ~35 |

| C5 (CH₃ at C2) | ~1.8 | ~25 |

Note: These are estimated values and actual experimental values may vary.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Discrimination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Detailed Investigation of Electron Impact (EI) Fragmentation Patterns

Under Electron Impact (EI) ionization, this compound will form a molecular ion (M⁺˙) which can then undergo various fragmentation pathways. A key feature in the mass spectrum will be the presence of two molecular ion peaks of almost equal intensity, M⁺˙ and [M+2]⁺˙, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio). libretexts.org

The primary fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement. fiveable.me

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. For this compound, two α-cleavage pathways are possible:

Cleavage of the C2-C3 bond, leading to the loss of a C₂H₅CO radical and the formation of a [C(CH₃)₂Br]⁺ cation.

Cleavage of the C3-C4 bond, resulting in the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable acylium ion, [CH₃C(Br)CO]⁺. This is often a very favorable fragmentation for ketones. libretexts.org

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds that have a γ-hydrogen. In the case of this compound, the ethyl group provides γ-hydrogens. The rearrangement would involve the transfer of a γ-hydrogen to the carbonyl oxygen with subsequent cleavage of the α-β bond, leading to the loss of a neutral ethene molecule and the formation of a radical cation. fiveable.me

Another significant fragmentation would be the loss of a bromine radical (•Br) from the molecular ion, which would result in a fragment ion at m/z corresponding to the molecular weight minus the mass of bromine.

The expected major fragments in the EI mass spectrum are summarized in the table below.

| m/z | Identity of Fragment | Fragmentation Pathway |

| M⁺˙, [M+2]⁺˙ | Molecular Ion | Ionization |

| M-29, [M+2-29]⁺˙ | [M - C₂H₅]⁺ | α-Cleavage |

| M-79/81 | [M - Br]⁺ | Loss of Bromine Radical |

| 57 | [C₂H₅CO]⁺ | α-Cleavage |

| 43 | [C(CH₃)₂]⁺˙ or [C₃H₇]⁺ | Rearrangement/Further Fragmentation |

| 29 | [C₂H₅]⁺ | Further Fragmentation |

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound (C₆H₁₁BrO), HRMS can be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This would definitively distinguish it from other isomers or compounds with the same nominal mass. The high accuracy of HRMS is also invaluable for confirming the elemental composition of the fragment ions, which provides strong evidence for the proposed fragmentation pathways and adds a high degree of confidence to the structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the qualitative and quantitative analysis of this compound. This method is instrumental in assessing the purity of a sample and identifying its components in a mixture. In a typical GC-MS analysis, the sample is volatilized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification.

For this compound, the mass spectrum would be characterized by a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Key fragmentation pathways for ketones often involve alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, this could lead to the loss of an ethyl radical or a methyl radical, resulting in characteristic fragment ions. The presence of the bromine atom would also influence the fragmentation pattern, potentially leading to the loss of a bromine radical or hydrogen bromide.

The purity of a this compound sample can be determined by the relative area of its corresponding peak in the gas chromatogram. The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra. In mixture analysis, GC-MS allows for the separation and identification of each constituent, providing a comprehensive profile of the sample's composition.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS Analysis

| Fragment Ion | Predicted m/z | Possible Origin |

| [C6H11BrO]+ | 178/180 | Molecular Ion |

| [C5H8BrO]+ | 163/165 | Loss of CH3 radical |

| [C4H8Br]+ | 135/137 | Alpha-cleavage, loss of CO and CH3 |

| [C6H11O]+ | 99 | Loss of Br radical |

| [C4H9O]+ | 73 | Alpha-cleavage, loss of C2H2Br radical |

| [C3H5O]+ | 57 | Acylium ion from cleavage |

Note: The m/z values for bromine-containing fragments are presented as a pair to reflect the isotopic distribution of 79Br and 81Br.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational structure of this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy

In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O). For ketones, this typically appears in the region of 1715 cm-1. The presence of the electronegative bromine atom on the alpha-carbon is expected to shift this frequency to a slightly higher wavenumber due to the inductive effect.

Other characteristic absorptions would include those for the C-H stretching vibrations of the methyl and ethyl groups, typically observed in the 2850-3000 cm-1 region. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum, typically between 500 and 700 cm-1.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C=O stretch would also be observable in the Raman spectrum. Symmetric vibrations, such as the C-C skeletal vibrations, often produce strong Raman signals. The C-Br stretch is also typically Raman active. By analyzing both the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in its structural elucidation and conformational analysis.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Shift (cm-1) | Intensity |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 | Medium to Strong |

| C=O Stretch (Ketone) | ~1720-1740 | ~1720-1740 | Strong (IR), Medium (Raman) |

| C-H Bend (Alkyl) | 1350-1470 | 1350-1470 | Medium |

| C-C Stretch (Skeletal) | 800-1200 | 800-1200 | Weak (IR), Medium (Raman) |

| C-Br Stretch | 500-700 | 500-700 | Medium |

Note: These are predicted frequency ranges and relative intensities. Actual values may vary based on the specific molecular environment and experimental conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 2-bromo-2-methyl-3-pentanone. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, electron density distribution, and optimized molecular geometry.

The electronic structure of this compound is significantly influenced by the presence of the electronegative bromine and oxygen atoms. These atoms create a dipole moment in the molecule, with partial negative charges localized on the bromine and oxygen and partial positive charges on the adjacent carbon atoms. This charge distribution is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon and the carbon bearing the bromine atom.

Geometry optimization calculations predict the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry around the carbonyl group is expected to be trigonal planar, while the carbon atom bonded to the bromine will have a tetrahedral geometry.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on theoretical calculations for similar α-haloketones.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.95 Å |

| C-C(O)-C Angle | ~118° |

| Br-C-C(O) Angle | ~110° |

| C-C-Br Angle | ~112° |

Conformational Analysis using Molecular Mechanics and Quantum Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-C single bonds gives rise to various conformers with different energies.

Molecular mechanics methods, which use classical physics to model the potential energy of a molecule, are often used for an initial, rapid screening of possible conformations. This is followed by more accurate quantum mechanical calculations, such as DFT, to refine the energies and geometries of the most stable conformers. nih.govspringernature.com

The conformational preference of α-haloketones is influenced by a balance of steric hindrance and electronic interactions, such as dipole-dipole interactions. nih.gov For this compound, the key dihedral angles to consider are those around the C2-C3 bond. The relative orientation of the bulky bromine atom and the carbonyl group will be a major factor in determining the lowest energy conformer. wikipedia.org It is generally observed in α-haloketones that a conformation where the halogen and carbonyl oxygen are close to eclipsed (syn-periplanar) is often favored due to stabilizing electronic interactions, despite potential steric repulsion. nih.gov

Prediction of Thermochemical Properties and Reaction Energetics

Computational chemistry allows for the prediction of various thermochemical properties of this compound, which are crucial for understanding its stability and reactivity. researchgate.net These properties are typically calculated using statistical thermodynamics based on the vibrational frequencies obtained from quantum chemical calculations.

Key thermochemical properties that can be predicted include:

Enthalpy of formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Entropy (S°): A measure of the randomness or disorder of the molecule.

Gibbs free energy of formation (ΔGf°): A measure of the spontaneity of the formation of the compound.

Heat capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These calculations can also be extended to predict the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. This information is vital for predicting the feasibility and spontaneity of a reaction.

Table 2: Estimated Thermochemical Properties for this compound at 298.15 K Note: These are theoretical estimations and have not been experimentally verified.

| Property | Estimated Value | Units |

| Enthalpy of Formation (gas) | -250 to -300 | kJ/mol |

| Standard Entropy (gas) | ~400 | J/(mol·K) |

| Heat Capacity (Cv, gas) | ~150 | J/(mol·K) |

Transition State Characterization and Reaction Pathway Modeling

Understanding the mechanism of a chemical reaction requires the characterization of the transition state, which is the highest energy point along the reaction pathway. bath.ac.uk Computational methods are invaluable for locating and characterizing these transient structures, which are often difficult to study experimentally.

For reactions involving this compound, such as nucleophilic substitution or elimination, transition state theory can be applied. acs.org The geometry of the transition state is optimized, and a frequency calculation is performed to confirm that it is a true saddle point on the potential energy surface (characterized by having exactly one imaginary frequency).

Once the transition state is identified, the reaction pathway can be modeled using methods like Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation maps the path from the transition state down to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction. This allows for the elucidation of the reaction mechanism, including whether it proceeds in a single step (concerted) or through multiple steps involving intermediates.

Solvent Effects Modeling on Reactivity and Selectivity

Many chemical reactions are carried out in a solvent, which can have a significant impact on the reaction's rate and outcome. Computational models can account for the effects of the solvent on the reactivity and selectivity of reactions involving this compound.

There are two main approaches to modeling solvent effects:

Explicit solvent models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is computationally expensive but can provide a detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit solvent models (continuum models): The solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This is a more computationally efficient approach that is well-suited for capturing the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used example. nih.gov

For a polar molecule like this compound, the choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and the distribution of products. Modeling these effects is crucial for accurately predicting the behavior of the compound in a realistic chemical environment.

Applications of 2 Bromo 2 Methyl 3 Pentanone As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Carbonyl Derivatives and Natural Product Analogues

No specific examples of 2-Bromo-2-methyl-3-pentanone being utilized as a key building block for the synthesis of complex carbonyl derivatives or analogues of natural products were found in the reviewed literature.

Role in Annulation and Cyclization Reactions to Form Carbocycles and Heterocycles

There is no available research detailing the specific use of this compound in annulation or cyclization reactions for the formation of carbocyclic or heterocyclic systems.

Stereoselective Transformations for the Generation of Chiral Centers

The carbon atom at the second position in this compound is a chiral center. However, no studies detailing stereoselective transformations utilizing this compound to generate new chiral centers could be identified.

Catalytic Reactions Utilizing this compound as Substrate

While catalytic reactions involving the parent ketone, 2-methyl-3-pentanone (B165389), have been documented, there is a lack of specific literature where this compound itself is employed as the primary substrate in a catalytic cycle.

Development of Novel Reagents and Ligands Derived from its Structure

No information was found regarding the development of new reagents or ligands based on the chemical structure of this compound.

Comparative Studies with Analogues and Derivatives of 2 Bromo 2 Methyl 3 Pentanone

Influence of Halogen Identity (e.g., Chlorine, Iodine) on Reactivity and Spectroscopy

The identity of the halogen atom at the alpha position of a ketone profoundly influences its reactivity and spectroscopic characteristics. The reactivity of α-haloketones in nucleophilic substitution reactions is largely governed by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov A more polar C-X bond generally leads to a faster reaction with nucleophiles. nih.gov

Spectroscopic properties also exhibit predictable shifts with the change in the halogen atom.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in α-haloketones is sensitive to the electronegativity of the adjacent halogen. Generally, a more electronegative halogen will cause a slight shift to a higher wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shift of protons on the carbon adjacent to the halogenated carbon is influenced by the halogen's electronegativity. For the methyl and ethyl groups in 2-halo-2-methyl-3-pentanones, a downfield shift is expected as the electronegativity of the halogen increases (Cl > Br > I). In ¹³C NMR, the carbon bearing the halogen will show a significant shift depending on the halogen.

Mass Spectrometry (MS): The mass spectra of these compounds are characterized by fragmentation patterns influenced by the halogen. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns for molecular ions and fragment ions containing the halogen.

| Compound | Predicted Carbonyl (C=O) IR Stretch (cm⁻¹) | Predicted ¹H NMR Chemical Shift (ppm) of α'-CH₂ | Predicted ¹³C NMR Chemical Shift (ppm) of C-X Carbon | Key Mass Spectrometry Fragments (m/z) |

|---|---|---|---|---|

| 2-Chloro-2-methyl-3-pentanone | ~1720-1740 | Slightly downfield compared to bromo analogue | ~60-70 | M+, M+2 peaks; loss of Cl, ethyl, and methyl groups |

| 2-Bromo-2-methyl-3-pentanone | ~1715-1735 | Reference | ~50-60 | M+, M+2 peaks; loss of Br, ethyl, and methyl groups |

| 2-Iodo-2-methyl-3-pentanone | ~1710-1730 | Slightly upfield compared to bromo analogue | ~20-30 | M+ peak; loss of I, ethyl, and methyl groups |

Impact of Alkyl Chain Modifications and Stereoisomeric Configurations on Reaction Outcomes

Modifications to the alkyl chain and the stereochemistry of α-haloketones can significantly influence the course and outcome of their reactions. One of the most characteristic reactions of α-haloketones is the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives upon treatment with a base. nrochemistry.comwikipedia.orgorganicreactions.org

The structure of the alkyl groups attached to the carbonyl and the α-carbon determines the regioselectivity and stereoselectivity of the rearrangement. For instance, the nature of the alkyl group on the non-halogenated α-carbon can influence which proton is abstracted by the base, leading to different enolate intermediates and potentially different rearranged products. In the case of analogues of this compound, changing the ethyl group to a larger alkyl group could introduce steric hindrance, potentially affecting the rate and regioselectivity of enolate formation.

Stereoisomeric configurations at the α-carbon and other chiral centers in the molecule can have a profound impact on reaction outcomes, particularly in nucleophilic substitution reactions. Studies on cyclic α-haloketones have shown that the stereochemical relationship between the halogen and the carbonyl group can dramatically affect reactivity. researchgate.net For example, in conformationally fixed systems, an axial halogen is often more reactive than an equatorial one in SN2 reactions due to better orbital overlap with the incoming nucleophile and the carbonyl π-system. researchgate.net While this compound itself is chiral, leading to the possibility of enantiomers, the influence of its stereochemistry on reactions would be most pronounced when reacting with other chiral molecules or under chiral catalysis.

| Structural Modification | Predicted Impact on Reaction Outcome | Rationale |

|---|---|---|

| Replacement of the ethyl group with a bulkier group (e.g., tert-butyl) | May favor enolate formation on the methyl-bearing carbon, leading to a more branched carboxylic acid derivative. | Steric hindrance from the bulkier group may disfavor proton abstraction from the adjacent methylene (B1212753) group. |

| Introduction of a chiral center in the ethyl group | Could lead to diastereoselective formation of the rearranged product. | The existing chiral center can influence the facial selectivity of the nucleophilic attack on the cyclopropanone (B1606653) intermediate. |

| Use of a single enantiomer of this compound | Will result in an optically active product, assuming the reaction proceeds with retention or inversion of configuration at a stereocenter. | The stereochemistry of the starting material dictates the stereochemistry of the product in stereospecific reactions. |

Reactivity and Application Studies of Fluorinated Analogues (e.g., Perfluoro-2-methyl-3-pentanone)

Fluorinated analogues of this compound, such as perfluoro-2-methyl-3-pentanone, exhibit markedly different reactivity and have found unique applications. The high electronegativity of fluorine atoms significantly alters the electronic properties of the molecule.

Perfluoro-2-methyl-3-pentanone (also known as Novec 1230 or FK-5-1-12) is a fully fluorinated analogue of ethyl isopropyl ketone. wikipedia.org The presence of numerous fluorine atoms dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govnih.gov However, the stability of the perfluorinated carbanion that would be formed upon cleavage makes hydrolysis a possible degradation pathway, unlike typical ketones. researchgate.net

The primary applications of perfluoro-2-methyl-3-pentanone stem from its physical and environmental properties rather than its chemical reactivity in synthesis. It is widely used as a fire suppressant and a heat transfer fluid. wikipedia.orgresearchgate.net Its effectiveness as a fire suppressant is due to its ability to absorb heat and interrupt the combustion chain reaction. researchgate.net Its low boiling point and high heat of vaporization make it an efficient coolant in immersion cooling systems for electronics. wikipedia.org

From a reactivity standpoint, the electron-withdrawing fluorine atoms are expected to increase the rate of nucleophilic addition to the carbonyl group compared to its non-fluorinated counterpart. However, the C-F bonds are generally very strong, making nucleophilic substitution at the perfluorinated alkyl chains difficult under normal conditions.

| Property/Application | 2-Methyl-3-pentanone | Perfluoro-2-methyl-3-pentanone |

|---|---|---|

| Reactivity of Carbonyl Group | Moderately reactive towards nucleophiles. | Highly reactive towards nucleophiles due to strong electron-withdrawing effect of fluorine atoms. nih.govnih.gov |

| Primary Applications | Solvent, chemical intermediate. nih.gov | Fire suppressant, heat transfer fluid, cleaning agent. wikipedia.orgresearchgate.nettjclchem.com |

| Environmental Profile | Volatile organic compound (VOC). | Low global warming potential and zero ozone depletion potential. wikipedia.org |

Comparison of Reactivity with Other Alpha-Halocarbonyl Compounds

The reactivity of this compound can be benchmarked against other α-halocarbonyl compounds, such as α-bromoaldehydes and α-bromoesters. The reactivity of the carbonyl group and the α-carbon is influenced by the nature of the substituents attached to the carbonyl.

In general, aldehydes are more reactive towards nucleophilic addition than ketones. quora.comlibretexts.org This is due to both steric and electronic factors. Aldehydes have only one alkyl group attached to the carbonyl carbon, making it less sterically hindered. Electronically, the single alkyl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon compared to the two alkyl groups in a ketone. Consequently, an α-bromoaldehyde is generally more reactive at the carbonyl carbon than an α-bromoketone like this compound.

Compared to an α-bromoester, this compound is generally more reactive in reactions involving the carbonyl group, such as nucleophilic addition. The lone pair of electrons on the oxygen atom of the ester group can donate electron density to the carbonyl carbon through resonance, making it less electrophilic. quora.com

In SN2 reactions at the α-carbon, α-haloketones are exceptionally reactive, often more so than corresponding alkyl halides. libretexts.org This enhanced reactivity is attributed to the orbital overlap between the incoming nucleophile, the σ* orbital of the C-X bond, and the π* orbital of the carbonyl group. stackexchange.com This interaction stabilizes the transition state. The reactivity of α-bromoaldehydes in SN2 reactions is also high. While α-bromoesters also undergo SN2 reactions, the delocalization of the lone pair from the ester oxygen can slightly reduce the electrophilicity of the α-carbon compared to a ketone.

| Compound Type | Reactivity in Nucleophilic Addition at Carbonyl | Reactivity in SN2 at α-Carbon | Key Factors |

|---|---|---|---|

| α-Bromoaldehyde | High | High | Less steric hindrance, higher electrophilicity of carbonyl carbon. |

| This compound (α-Bromoketone) | Moderate | Very High | More steric hindrance and greater stabilization of the carbonyl carbon compared to aldehydes. libretexts.org |

| α-Bromoester | Low | High | Resonance donation from the ester oxygen reduces the electrophilicity of the carbonyl carbon. |

Future Directions in Research on 2 Bromo 2 Methyl 3 Pentanone

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional bromination of ketones often involves the use of elemental bromine (Br₂), which presents significant environmental and safety concerns and suffers from poor atom economy, generating stoichiometric amounts of hydrogen bromide (HBr) as a byproduct. mdpi.comwikipedia.org Future research will prioritize the development of greener alternatives for the synthesis of 2-Bromo-2-methyl-3-pentanone.

Key research thrusts include:

Oxidative Bromination: Investigating catalytic systems that use bromide salts (e.g., ammonium (B1175870) bromide or potassium bromide) as the bromine source in conjunction with an environmentally benign oxidant. researchgate.net Systems employing hydrogen peroxide (H₂O₂) as the terminal oxidant are particularly attractive as they produce water as the only byproduct. rsc.orgresearchgate.net For instance, the H₂O₂–HBr system, which can be used "on water" without organic solvents, represents a promising green alternative to existing methods. rsc.orgresearchgate.net

Catalyst-Free Approaches: Further exploration of catalyst-free methods, such as the use of Oxone® in combination with ammonium bromide, offers a pathway to selective monobromination at ambient temperatures, reducing energy consumption and the need for metal catalysts. researchgate.net

Atom-Economical Hydration: Gold-catalyzed hydration of corresponding haloalkynes presents a highly atom-economical route to α-halo ketones. organic-chemistry.orgorganic-chemistry.org Research into the synthesis of the requisite bromoalkyne precursor for this compound could establish this as a viable and efficient alternative to direct ketone halogenation. organic-chemistry.orgorganic-chemistry.org

Exploration of Novel Catalytic Systems for its Transformations

The synthetic utility of this compound lies in its reactivity as an electrophile. Future research will focus on discovering and optimizing novel catalytic systems to control the outcomes of its subsequent transformations, enabling the construction of complex molecular architectures.

Areas for exploration include:

Asymmetric Catalysis: Given that the carbon atom bearing the bromine is a stereocenter, developing enantioselective catalytic methods for its reactions is a significant goal. This could involve organocatalysis or transition-metal catalysis to achieve facial selectivity in reactions with nucleophiles, leading to chiral products.

Photoredox Catalysis: Visible-light photoredox catalysis could unlock novel reaction pathways for this compound, such as radical-mediated C-C and C-heteroatom bond formations under mild conditions.

Heterogeneous Catalysis: Developing solid-supported catalysts for transformations of this compound would simplify product purification, allow for catalyst recycling, and facilitate its integration into continuous flow systems, aligning with the principles of green chemistry. google.com

In-depth Mechanistic Investigations using Real-time Spectroscopy and Advanced Computational Methods

A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for process optimization and rational catalyst design.

Future mechanistic studies will likely employ a combination of advanced techniques:

Real-time Spectroscopy: Techniques like in-situ Raman spectroscopy and powder X-ray diffraction (PXRD) can provide real-time monitoring of reactions as they occur. nih.govirb.hr Applying these methods to the bromination of 2-methyl-3-pentanone (B165389) could help identify reaction intermediates, determine kinetic profiles, and elucidate the role of catalysts or additives, particularly in solid-state or slurry reactions. nih.govirb.hrresearchgate.net

Advanced Computational Methods: Density Functional Theory (DFT) and other computational models can be used to map potential energy surfaces for reaction pathways. rsc.org These calculations can provide insights into transition state geometries, activation energies, and the influence of substituents and catalysts on reactivity and selectivity. For example, computational studies could clarify the mechanism of enolate formation and subsequent attack on the bromine source for hindered ketones like 2-methyl-3-pentanone. rsc.orgchemtube3d.com

Combining real-time experimental data with high-level computational analysis will provide a comprehensive picture of the reaction dynamics at a molecular level. rsc.org

Design and Synthesis of Advanced Materials or Bioactive Molecules Incorporating the Structural Motif

The α-bromo ketone functionality is a valuable building block for the synthesis of a wide range of organic molecules. mdpi.com Future research will leverage this compound to create novel compounds with tailored properties.

Potential applications include:

Bioactive Heterocycles: α-Halo ketones are key precursors for a variety of nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity. mdpi.comresearchgate.net The specific structural motif of this compound could be incorporated into novel heterocyclic scaffolds to be screened for pharmacological activity, potentially leading to new drug candidates.

Precursors for HIV Protease Inhibitors: Chiral α-halo ketones are essential building blocks in the synthesis of important antiretroviral agents. acs.org Future work could explore the utility of the this compound framework in designing new protease inhibitors.

Functional Polymers: The ketone or the bromo-substituent can be used as a handle for polymerization or for post-polymerization modification. This could lead to the development of advanced materials with unique thermal, optical, or mechanical properties.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis of α-halo ketones, particularly those involving hazardous reagents or exothermic reactions, can benefit significantly from the application of flow chemistry. acs.org This technology offers enhanced safety, better process control, and straightforward scalability. nih.govillinois.edu

Future research in this area will focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. acs.org Flow reactors offer superior heat and mass transfer, allowing for safer handling of exothermic bromination reactions and potentially improving yields and selectivity. illinois.eduamt.uk

Automated Reaction Optimization: Coupling flow reactors with automated systems for real-time analysis and feedback can enable high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly identify optimal production parameters. vapourtec.com

The integration of flow chemistry and automation is a critical step towards developing safe, efficient, and scalable manufacturing processes for this compound and its derivatives for industrial applications. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-2-methyl-3-pentanone, and how are reaction conditions optimized?

The synthesis typically involves bromination of 2-methyl-3-pentanone using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). Catalysts such as Fe or AlCl₃ are employed to enhance regioselectivity and yield. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid over-bromination or side reactions. For example, AlCl₃-catalyzed bromination in dichloromethane at 0–5°C minimizes diastereomer formation . Post-reaction, quenching with aqueous Na₂S₂O₃ removes excess bromine.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : Key signals include the carbonyl carbon (~210 ppm) and the quaternary carbon bearing bromine (~60 ppm). The methyl groups adjacent to the carbonyl and bromine exhibit distinct splitting patterns .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 164/166 (M⁺, Br isotope pattern) and fragmentation patterns (e.g., loss of Br or methyl groups) validate the structure .

Q. What purification strategies are effective for isolating this compound after synthesis?

Fractional distillation under reduced pressure (e.g., 80–85°C at 15 mmHg) separates the product from unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers or brominated byproducts. Purity is assessed via GC-MS (>95% area) .

Advanced Research Questions

Q. How do catalytic systems influence the selectivity and yield of this compound synthesis?

Comparative studies show Fe catalysts favor radical-mediated bromination, producing higher yields (85–90%) but lower stereocontrol. In contrast, AlCl₃ promotes electrophilic bromination with enhanced regioselectivity (>95% at the tertiary carbon) but requires strict anhydrous conditions to prevent hydrolysis . Kinetic studies using in-situ IR monitoring reveal AlCl₃ accelerates reaction rates by stabilizing the bromine electrophile.

Q. What experimental approaches resolve contradictions in reported reaction kinetics for bromination of 2-methyl-3-pentanone?

Discrepancies in rate constants (e.g., solvent-dependent activation energies) are addressed through:

- Isothermal Calorimetry : Measures heat flow to determine real-time reaction progress and intermediate stability .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict solvent and catalyst effects on bromination pathways .

- Isotopic Labeling : Using deuterated substrates (e.g., CD₃ groups) tracks hydrogen abstraction steps, clarifying mechanistic divergences .

Q. What challenges arise in detecting stereochemical outcomes of this compound using current spectroscopic methods?

The compound’s tertiary bromine center creates diastereomers, but low-energy barriers for interconversion may lead to coalesced NMR signals at room temperature. Variable-temperature NMR (e.g., –40°C) or chiral derivatization (e.g., with Mosher’s acid) resolves enantiomers . X-ray crystallography remains the gold standard but requires high-purity crystals, which are challenging to obtain due to the compound’s oily consistency .

Methodological Tables

Q. Table 1: Comparison of Catalytic Systems for Bromination

| Catalyst | Yield (%) | Selectivity (%) | Key Limitations |

|---|---|---|---|

| Fe | 85–90 | 70–75 | Radical byproducts |

| AlCl₃ | 75–80 | >95 | Moisture-sensitive |

Q. Table 2: Characteristic NMR Data

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (C-2) | 1.45 | Singlet | Methyl adjacent to carbonyl |

| C-Br (C-3) | 60.2 | - | Quaternary carbon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.